molecular formula C10H10O6 B1626984 4,6-Dimethoxyisophthalic acid CAS No. 7168-99-2

4,6-Dimethoxyisophthalic acid

Cat. No. B1626984
CAS RN: 7168-99-2
M. Wt: 226.18 g/mol
InChI Key: SSKJKUWEVZTCMC-UHFFFAOYSA-N
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Description

4,6-Dimethoxyisophthalic acid (CAS Number: 7168-99-2) is a chemical compound with the molecular formula C10H10O6 . It has a molecular weight of 226.19 . The compound is an off-white solid .


Molecular Structure Analysis

The InChI code for 4,6-Dimethoxyisophthalic acid is 1S/C10H10O6/c1-15-7-4-8 (16-2)6 (10 (13)14)3-5 (7)9 (11)12/h3-4H,1-2H3, (H,11,12) (H,13,14) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4,6-Dimethoxyisophthalic acid is an off-white solid . Its molecular weight is 226.19 . Unfortunately, other physical and chemical properties like boiling point, density, solubility, etc., are not available in the current sources.

Scientific Research Applications

  • Synthesis of Natural Lichen Substance

    • Field : Organic Chemistry
    • Application : 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid has been used in the synthesis of the natural lichen substance, crocynol .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The crystal structures of 4,6-Dimethoxy-2-hydroxy-3-methylbenzoic acid were determined to confirm the ambiguous structures of the two isomers .
  • UV-Spectrophotometric Determination

    • Field : Analytical Chemistry
    • Application : 4,6-Dimethoxyisophthalic acid has been used in UV-spectrophotometric determination .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .
  • Resin Production

    • Field : Industrial Chemistry
    • Application : A significant portion of Isophthalic Acid, a compound similar to 4,6-Dimethoxyisophthalic acid, is utilized in the manufacture of unsaturated polyester resins (UPRs) .
    • Method : The unique molecular structure of Isophthalic Acid imparts these resins with improved thermal stability, chemical resistance, and dimensional stability .
    • Results : UPRs are widely used in reinforced plastics, coatings, and gel coats .
  • High-Performance Polymers

    • Field : Polymer Chemistry
    • Application : Isophthalic Acid serves as a vital monomer in the production of polyethylene terephthalate (PET) and other high-performance polymers .
    • Method : PET, recognized for its robustness, clarity, and chemical inertness, finds extensive use in the packaging industry, notably for beverage bottles .
    • Results : The results or outcomes of this application are not provided in the source .
  • Ink and Coatings

    • Field : Industrial Chemistry
    • Application : Isophthalic Acid is also utilized in the production of inks and coatings due to its ability to enhance the final product’s durability and resistance to external agents .
    • Method : The increased thermal stability ensures the product’s longevity even under harsh conditions .
    • Results : The results or outcomes of this application are not provided in the source .
  • Corrosion Inhibitor

    • Field : Material Science
    • Application : Additionally, IPA functions as an effective corrosion inhibitor in certain applications .
    • Method : It can protect materials, such as steel, from corrosive environments by forming a protective layer over the surface .
    • Results : The results or outcomes of this application are not provided in the source .
  • Desulfurization of Fuel

    • Field : Chemical Engineering
    • Application : Compounds similar to 4,6-Dimethoxyisophthalic acid, such as 4,6-dimethyldibenzothiophene (4,6-DMDBT), have been used in the desulfurization of fuel .
    • Method : The process involves both adsorption and catalytic oxidation as means of 4,6-DMDBT removal .
    • Results : The results or outcomes of this application are not provided in the source .
  • Research and Development

    • Field : Material Science
    • Application : Isophthalic Acid, a compound similar to 4,6-Dimethoxyisophthalic acid, is continually studied for potential applications in emerging fields like bio-based polymers and nanotechnology .
    • Method : The exact method of application or experimental procedures are not specified in the source .
    • Results : The results or outcomes of this application are not provided in the source .

properties

IUPAC Name

4,6-dimethoxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-15-7-4-8(16-2)6(10(13)14)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKJKUWEVZTCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562239
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxyisophthalic acid

CAS RN

7168-99-2
Record name 4,6-Dimethoxybenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Russu, M Russu, T Szántó - Fresenius' Zeitschrift für analytische Chemie, 1971 - Springer
As our purpose now was to obtain the 2, 6-dimethoxybenzoic acid (I a) and 2, 4-dimethoxybenzoic acid (IIa), the dihydroxy compounds were not isolated, the ethers being directly …
Number of citations: 2 link.springer.com
FE King, MF Grundon - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
* 4fter this part of our work had been completed there appeared an account by Barnard and Bateman (J., 1950, 926) of the synthesis of homogeranic acid from the above oximino-acid, …
Number of citations: 13 pubs.rsc.org
U Zutter, H Iding, P Spurr, B Wirz - The Journal of organic …, 2008 - ACS Publications
A new, enantioselective synthesis of the influenza neuraminidase inhibitor prodrug oseltamivir phosphate 1 (Tamiflu) and its enantiomer ent-1 starting from cheap, commercially …
Number of citations: 124 pubs.acs.org
A Bugarin, BT Connell - Organometallics, 2008 - ACS Publications
Air- and moisture-stable nickel(II) and palladium(II) complexes from phebox pincer ligands 1−5 have been synthesized, and their Lewis activity was investigated. 2,6-Bis(oxazolinyl)…
Number of citations: 81 pubs.acs.org
P Xing, Y Liu, B Li, ZY Dong, HJ Qian, L Wang - Inorganica Chimica Acta, 2022 - Elsevier
Although the conformational mobility of flexible ligands provides a way to generate structural diversity in the crystalline structure, strategies are needed to promote a conformational …
Number of citations: 2 www.sciencedirect.com
J Ewing, GK Hughes, E Ritchie - … of Scientific Research A, vol. 3 …, 1950 - adsabs.harvard.edu
The Chemical Constituents of Australian Xanthoxylum Species. I. Suberosin 6-(&ga ADS Classic is now deprecated. It will be completely retired in October 2019. This page will …
Number of citations: 19 adsabs.harvard.edu
FN Lahey, DJ Wluka - Australian Journal of Chemistry, 1955 - CSIRO Publishing
GEIJERIX : A NEW COUMARIN FROM THE BARK OF GEIJERA SALICIPOLIA SCHOTT By FN LAHEY* and DJ WLUKA* I. INTRODUCTION Geijera s Page 1 GEIJERIX : A NEW …
Number of citations: 22 www.publish.csiro.au
JA Lamberton, JR Price… - Australian Journal of …, 1967 - CSIRO Publishing
INTRODUCTION Page 1 MICROMELIN, A NEW COUMARIN FROM MICROMEL UM MINUTUIV (FORST. f.) SEEM (FAMILY RUTACEAE) By JA LAMBERTOW,* JR PRICE,*^ and A. H. …
Number of citations: 32 www.publish.csiro.au
L Yuan, H Zeng, K Yamato, AR Sanford… - Journal of the …, 2004 - ACS Publications
Factors responsible for the folding of aromatic oligoamides with backbones rigidified by local three-center H-bonds were investigated. The stability of the three-center H-bonds was …
Number of citations: 132 pubs.acs.org
WL Fowlks - J Invest Dermatol, 1959 - core.ac.uk
The psoralens belong to a group of compounds which have been considered as derivatives of coumarin, the furocoumarins. There are twelve different ways a furan ring can be …
Number of citations: 72 core.ac.uk

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